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molecular formula C14H12N2O B181898 2-(phenoxymethyl)-1H-benzimidazole CAS No. 6637-29-2

2-(phenoxymethyl)-1H-benzimidazole

Cat. No. B181898
M. Wt: 224.26 g/mol
InChI Key: XATKRQREMKIRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859780B2

Procedure details

A 500 mL flask fitted with a stir-bar, addition funnel, and Ar inlet was charged with 2-(phenoxymethyl)-1H-benzimidazole (61) (10.0 g, 44.6 mmol) and K2CO3 (12.3 g, 89.2 mmol). DMF (120 mL) was added followed by 1-bromo-2-methylpropane (9.17 g, 66.9 mmol). The suspension was heated in a 90° C. bath for 18 hr. Another 900 mg of 1-bromo-2-methylpropane were then added, and the mixture stirred another 3 hr until the starting material was down to 2% as measured by HPLC. The mixture was cooled to rt, and the solids were filtered off and rinsed with EtOAc (250 mL). The filtrate was then washed with saturated NH4Cl (2×200 mL), H2O (2×200 mL), and brine (100 mL), filtered through phase separation paper, and concentrated in vacuo to a yellow oil. Upon standing the oil crystallized, and was subsequently triturated with hexanes:EtOAc 20:1 (30 mL). The crystals were filtered and rinsed with hexanes (2×10 mL). Upon drying, 10.2 g of Compound #10 were obtained as an off-white, crystalline solid (84%). 1H NMR (300 MHz, CDCl3): δ 7.82 (m, 1H), 7.42-7.28 (m, 5H), 7.12 (d, 2H), 7.02 (t, 1H), 5.40 (s, 2H), 4.14 (d, 2H), 2.35 (sept, 1H), 0.98 (d, 6H) ppm. HPLC analysis (5:10:85 H2O:A1:MeOH) showed a purity of 98% with a retention time of 4.9 min and 2% starting material with a retention time of 3.4 min. Extension of the reaction time should reduce the percentage of starting material.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
9.17 g
Type
reactant
Reaction Step Two
Quantity
900 mg
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][C:9]1[NH:13][C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=2[N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:25][CH:26]([CH3:28])[CH3:27]>CN(C=O)C>[CH2:25]([N:13]1[C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=2[N:10]=[C:9]1[CH2:8][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH:26]([CH3:28])[CH3:27] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CC1=NC2=C(N1)C=CC=C2
Name
Quantity
12.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
9.17 g
Type
reactant
Smiles
BrCC(C)C
Step Three
Name
Quantity
900 mg
Type
reactant
Smiles
BrCC(C)C
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture stirred another 3 hr until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL flask fitted with a stir-bar, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
rinsed with EtOAc (250 mL)
WASH
Type
WASH
Details
The filtrate was then washed with saturated NH4Cl (2×200 mL), H2O (2×200 mL), and brine (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through phase separation paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow oil
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
was subsequently triturated with hexanes:EtOAc 20:1 (30 mL)
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
rinsed with hexanes (2×10 mL)
CUSTOM
Type
CUSTOM
Details
Upon drying

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(C)C)N1C(=NC2=C1C=CC=C2)COC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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